molecular formula C17H13ClN4OS2 B11264068 2-chloro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

2-chloro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No.: B11264068
M. Wt: 388.9 g/mol
InChI Key: CZDXCYCLWUPITA-UHFFFAOYSA-N
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Description

2-CHLORO-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzamide core linked to a thiophene ring and a triazolo-thiazole moiety. The presence of these heterocyclic rings imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-CHLORO-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these reactions include sulfur, phosphorus pentasulfide, and various chlorinating agents .

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include various substituted derivatives of the original compound.

Scientific Research Applications

2-CHLORO-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-CHLORO-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE involves its interaction with specific molecular targets in cells. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The triazolo-thiazole moiety is known to interact with nucleic acids and proteins, disrupting their normal function and leading to cell death in the case of cancer cells .

Comparison with Similar Compounds

Similar compounds include other benzamide derivatives and heterocyclic compounds containing thiophene and triazolo-thiazole rings. Some of these compounds are:

  • N-(2-thiophen-2-yl-ethyl)-benzamide
  • 2-chloro-N-(2-thiophen-2-yl-ethyl)-benzamide
  • N-(2-thiophen-2-yl-ethyl)-[1,2,4]triazolo[3,2-b][1,3]thiazole-6-yl]benzamide

Compared to these compounds, 2-CHLORO-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE exhibits unique properties due to the presence of both the chlorine atom and the triazolo-thiazole ring system, which enhance its reactivity and biological activity .

Properties

Molecular Formula

C17H13ClN4OS2

Molecular Weight

388.9 g/mol

IUPAC Name

2-chloro-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzamide

InChI

InChI=1S/C17H13ClN4OS2/c18-13-5-2-1-4-12(13)16(23)19-8-7-11-10-25-17-20-15(21-22(11)17)14-6-3-9-24-14/h1-6,9-10H,7-8H2,(H,19,23)

InChI Key

CZDXCYCLWUPITA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4)Cl

Origin of Product

United States

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